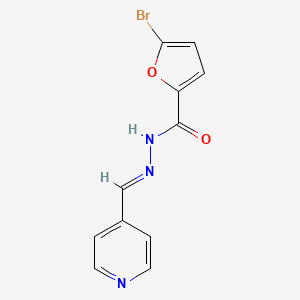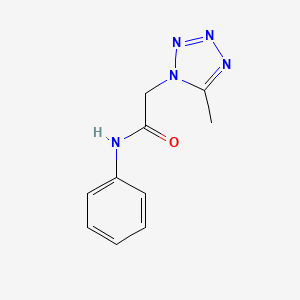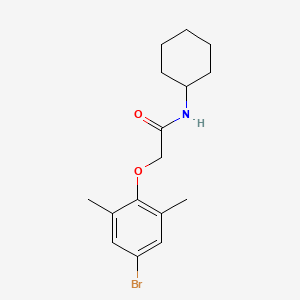![molecular formula C20H18FN3O3 B5526587 2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)
2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone, also known as PHZ-106, is a small molecule inhibitor that has been used in scientific research. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound and its derivatives have been synthesized through various chemical reactions, involving the condensation of different starting materials. These processes have led to the creation of molecules with potentially useful properties, including antimicrobial activity. The structural characterization of these compounds has been performed using techniques such as NMR, IR, and Mass spectral studies, as well as single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Biological Activity
- Various derivatives have been screened for biological activities, revealing promising antibacterial, antioxidant, anti-TB, anti-diabetic, and potential for molecular docking studies for InhA protein. One compound showed remarkable anti-TB activity with low minimum inhibitory concentration (MIC) values, indicating superior antimicrobial activity compared to standard treatments (Mamatha S.V et al., 2019).
Applications in High Performance Polymers
- The compound's derivatives have also found applications in the synthesis of high-performance polymers. These polymers exhibit good solubility and distinguished thermal properties, making them suitable for applications in engineering plastics and membrane materials. The polymers prepared from polycondensation reactions show excellent thermal properties and potential as materials for optical waveguides (Shude Xiao et al., 2003).
Fluorescence Microscopy Imaging
- Phthalazinone derivatives have been designed as optical probes for one- and two-photon fluorescence microscopy imaging. These derivatives, synthesized through various routes, exhibit photophysical properties suitable for cell imaging and provide valuable information for two-photon microscopic imaging of mouse brain slices, indicating their utility in biological research (Lingfei Yang et al., 2016).
Antimicrobial Activity
- Some synthesized fluorinated benzothiazolo imidazole compounds, related to the core structure of interest, have demonstrated promising antimicrobial activity. These findings suggest the potential for developing new antimicrobial agents based on modifications of the phthalazinone core (B. Sathe et al., 2011).
Advanced Material Applications
- Sulfonated poly(phthalazinone ether sulfone)s, derived from similar core structures, have been directly synthesized and show potential in Proton Exchange Membrane Fuel Cell (PEMFC) applications due to their high ion exchange capacity and low swelling, attributed to intermolecular hydrogen bonding (Guyu Xiao et al., 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[2-(4-fluorophenyl)morpholin-4-yl]-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-7-5-14(6-8-16)18-12-23(9-10-27-18)19(25)13-24-20(26)17-4-2-1-3-15(17)11-22-24/h1-8,11,18H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDHAGXTFLIBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C(=O)C3=CC=CC=C3C=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-bromo-2-furyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5526521.png)
![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5526528.png)


![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

![2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)
![{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid](/img/structure/B5526631.png)
![(4aS*,7aR*)-1-[3-(1,3-benzothiazol-2-yl)propanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526636.png)